rac 7,14-Dihydroxy Efavirenz
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Overview
Description
rac 7,14-Dihydroxy Efavirenz is a hydroxylated metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infection. This compound is of interest due to its potential effects on cytochrome P450 46A1, an enzyme involved in cholesterol metabolism in the brain .
Preparation Methods
Industrial Production Methods: Industrial production methods for rac 7,14-Dihydroxy Efavirenz are not well-documented. it is likely that the production involves large-scale hydroxylation processes similar to those used in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: rac 7,14-Dihydroxy Efavirenz can undergo several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can occur under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
rac 7,14-Dihydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on molecular properties.
Mechanism of Action
rac 7,14-Dihydroxy Efavirenz exerts its effects by interacting with cytochrome P450 46A1, an enzyme involved in cholesterol metabolism. The hydroxylation position on the molecule determines its binding affinity and activation of the enzyme . This interaction can lead to changes in cholesterol levels in the brain, which may have therapeutic implications for neurodegenerative diseases .
Comparison with Similar Compounds
- rac 7,8-Dihydroxy Efavirenz
- rac 8,14-Dihydroxy Efavirenz
- rac 7-Hydroxy Efavirenz
- rac 8-Hydroxy Efavirenz
Comparison: rac 7,14-Dihydroxy Efavirenz is unique in its specific hydroxylation pattern, which affects its interaction with cytochrome P450 46A1 differently compared to other hydroxylated metabolites of Efavirenz . This uniqueness makes it a valuable compound for studying the effects of hydroxylation on enzyme activation and cholesterol metabolism.
Properties
Molecular Formula |
C14H9ClF3NO4 |
---|---|
Molecular Weight |
347.67 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |
InChI Key |
KUTVEJICWJIROD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |
Origin of Product |
United States |
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